11β-HSD1 Inhibitory Potency: Class-Level SAR Inference Relative to Carbenoxolone
Within the diazepane-acetamide patent series, compounds featuring a sulfonyl-linked phenoxy acetamide moiety (as present in the target compound) consistently achieve nanomolar inhibition of human 11β-HSD1 [1]. By contrast, the non-selective reference inhibitor carbenoxolone typically requires micromolar concentrations (IC₅₀ ~1–10 µM) to achieve comparable enzyme blockade and lacks isoform selectivity [2]. While no direct head-to-head data for CAS 2320458-67-9 exists, this class-level SAR indicates that the target compound is anticipated to exhibit at least a 10- to 100-fold improvement in potency over carbenoxolone in recombinant human 11β-HSD1 assays.
| Evidence Dimension | 11β-HSD1 inhibitory potency |
|---|---|
| Target Compound Data | Anticipated IC₅₀ in the low nanomolar range based on SAR of closely related diazepane-acetamide analogs [1] |
| Comparator Or Baseline | Carbenoxolone: IC₅₀ ~1–10 µM (recombinant human 11β-HSD1) [2] |
| Quantified Difference | 10–100 fold greater potency predicted |
| Conditions | Recombinant human 11β-HSD1 enzyme inhibition assay (scintillation proximity assay format) |
Why This Matters
For procurement decisions, a low nanomolar 11β-HSD1 inhibitor enables cellular and in vivo studies at substantially lower compound concentrations, reducing solvent toxicity and off-target liabilities compared to micromolar tool compounds like carbenoxolone.
- [1] Carniato D, Leriche C, Roche D, Charon C, Doare L. Diazepane-acetamide derivatives as selective 11β-HSD1 inhibitors. Patent WO2008052638A1, 2008. Example compounds demonstrate IC₅₀ values <100 nM. View Source
- [2] Bujalska IJ, Gathercole LL, Tomlinson JW, et al. A novel 11β-hydroxysteroid dehydrogenase type 1 inhibitor, PF-00915275, has greater selectivity and potency than carbenoxolone. J Endocrinol. 2009; 200(2):175-183. (Carbenoxolone IC₅₀ data). View Source
